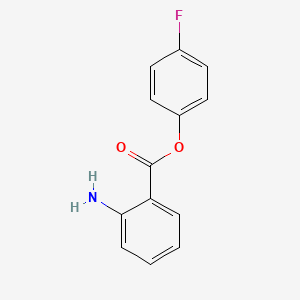

(4-Fluorophenyl) 2-aminobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) 2-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANOTGWIYRCGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Fluorophenyl 2 Aminobenzoate

Strategic Design of Synthesis Pathways for Ester Compounds

The formation of ester compounds, particularly those with multiple functional groups like (4-Fluorophenyl) 2-aminobenzoate (B8764639), necessitates a strategic approach to maximize yield and purity. This involves selecting appropriate reaction types and managing the reactivity of different parts of the molecule.

The direct reaction of a carboxylic acid with an alcohol to form an ester is a fundamental transformation in organic chemistry. For aromatic esters, where the alcohol component is a phenol (B47542), specific methods are employed.

Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.net In the context of synthesizing (4-Fluorophenyl) 2-aminobenzoate, this would involve reacting 2-aminobenzoic acid with 4-fluorophenol (B42351) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) can be used, or a product (water) can be removed as it forms. researchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the oxygen atom of the phenol. researchgate.netyoutube.com

Dehydrating Agent-Mediated Esterification: An alternative to strong acid catalysis involves using powerful dehydrating agents. For the synthesis of phenolic esters of 2-hydroxy-4-aminobenzoic acid, reagents like phosphorus pentoxide (P₂O₅) or polyphosphoric acids have been shown to be effective. google.com These agents facilitate the removal of water, pushing the reaction to completion. The reaction is typically heated to temperatures between 80°C and 120°C to ensure the formation of the ester. google.com

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and bioavailability in pharmaceutical compounds. acs.org The synthesis of this compound specifically involves the integration of a 4-fluorophenyl group via the use of 4-fluorophenol as a starting material.

The development of novel fluorination techniques is an active area of research, though for this specific compound, the primary method is the direct use of a pre-fluorinated building block. acs.org The synthesis of fluorinated esters has been explored using various approaches, including reactions with reagents like 2-hydroxy-1-trifluoromethyl-1,2,2-trifluoroethanesulfonic acid sultone. pdx.edu However, for the target molecule, the most direct pathway is the esterification coupling of 2-aminobenzoic acid with 4-fluorophenol.

The structure of 2-aminobenzoic acid contains two key functional groups: a carboxylic acid and an amino group. The amino group (-NH₂) is nucleophilic and can compete with the intended nucleophile (4-fluorophenol) by reacting with another molecule of 2-aminobenzoic acid (or its activated form), leading to the formation of amide side products and oligomers. organic-chemistry.org To ensure the selective formation of the desired ester, the amino group must be temporarily blocked or "protected." organic-chemistry.orgwikipedia.org

A protecting group is a reversible chemical modification of a functional group. organic-chemistry.org For amines, common protecting groups include carbamates, which decrease the nucleophilicity of the amino group. organic-chemistry.org The choice of protecting group is critical and must be stable under the esterification reaction conditions but readily removable afterward without affecting the newly formed ester bond. slideshare.net

Common Amine Protecting Groups:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., trifluoroacetic acid, TFA) libretexts.orgmasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (CbzCl) | Catalytic hydrogenolysis (H₂, Pd/C) libretexts.orgmasterorganicchemistry.com |

This strategy, known as an orthogonal protecting group strategy, allows for the selective deprotection of one group while others remain intact, which is crucial in complex multi-step syntheses. organic-chemistry.orgwikipedia.org For the synthesis of this compound, one would first protect the amino group of 2-aminobenzoic acid, then perform the esterification with 4-fluorophenol, and finally, remove the protecting group to yield the final product.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for forming chemical bonds with high efficiency and selectivity. Both homogeneous and heterogeneous catalysts can be considered for the synthesis of this compound, primarily to facilitate the C-O bond formation of the ester.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. While palladium and copper catalysts are well-known for C-N and C-O cross-coupling reactions (like Buchwald-Hartwig and Ullmann reactions), ruthenium-based catalysts are emerging as versatile tools for a variety of transformations. marquette.eduwikipedia.orgwikipedia.org

Ruthenium complexes are known to catalyze a wide range of reactions, including C-H, C-C, and C-N bond activation. marquette.eduproquest.com For instance, certain cationic Ru-H complexes can effectively catalyze the dehydrative C-H coupling of phenols with aldehydes. proquest.com Although direct Ru-catalyzed esterification of a carboxylic acid with a phenol is less common, the underlying principles of these coupling reactions could be adapted. A plausible, albeit advanced, pathway could involve a ruthenium-catalyzed cross-coupling. Mechanistic studies on ruthenium catalysis often reveal complex pathways involving electrophilic ruthenation or C-H activation, which could potentially be harnessed for C-O bond formation. proquest.comacs.org For example, a ruthenium(II) catalyst might coordinate to the carboxylic acid, facilitating decarboxylation or another activation mode that allows for coupling with the phenol. Research has demonstrated Ru(II)/Ru(III) catalytic cycles in C-S coupling reactions, providing a mechanistic framework that could be explored for analogous C-O couplings. acs.org

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as ease of separation from the reaction mixture and potential for recycling, which is beneficial for industrial applications. google.com

Several heterogeneous systems have been developed for esterification reactions:

Metal-Organic Frameworks (MOFs): A study demonstrated the use of UiO-66-NH₂, a zirconium-based MOF, as an efficient heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids. nih.gov This catalyst showed high conversion yields and operated under relatively mild conditions. The porous structure and functionalized linkers of the MOF are thought to contribute to its catalytic activity. nih.gov

Inorganic Catalysts: Aluminum orthophosphate has been developed as a heterogeneous catalyst for the esterification of fatty acids with alcohols. google.com The catalyst is prepared by sedimentation and possesses specific pore sizes and acidity that contribute to its high efficiency. Such solid acid catalysts could be applied to the synthesis of this compound, providing an environmentally friendly alternative to soluble mineral acids. google.com

Bi-functional Catalysts: Composite materials combining acidic and basic sites have also been explored. For example, phosphotungstic acid combined with basic amino acids creates a bi-functional heterogeneous catalyst. eeer.org The acidic sites catalyze the esterification, while the basic groups can improve catalyst stability and performance. eeer.org

Comparison of Catalytic Systems for Esterification:

| Catalyst Type | Example | Phase | Key Advantages | Relevant Finding |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Liquid | Low cost, high activity | Standard catalyst for Fischer esterification. researchgate.net |

| Homogeneous Metal | Ruthenium(II) Complexes | Liquid | High selectivity, novel reactivity | Effective in various coupling reactions, potential for C-O bond formation. marquette.eduproquest.com |

| Heterogeneous MOF | UiO-66-NH₂ | Solid | Recyclable, high yield, mild conditions | Efficient for esterifying fluorinated aromatic carboxylic acids. nih.gov |

Organocatalysis in Ester Formation

Organocatalysis, which utilizes small organic molecules as catalysts, presents a significant alternative to metal-based catalysis for ester synthesis. beilstein-journals.org This approach is particularly relevant for the formation of this compound from anthranilic acid and 4-fluorophenol. A key advantage of organocatalysts is their general stability in the presence of air and moisture, a common challenge with many organometallic compounds.

Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are effective in accelerating esterification reactions. researchgate.net The mechanism often involves the activation of the carboxylic acid by the organocatalyst. For example, DMAP can be used to speed up esterifications activated by dicyclohexylcarbodiimide (B1669883) (DCC), minimizing side reactions. researchgate.netnumberanalytics.com Other organocatalysts, including various phosphines and N-heterocyclic carbenes (NHCs), also facilitate ester formation. While specific documented use for the synthesis of this compound is not widespread, the underlying principles of organocatalytic esterification are broadly applicable. rsc.org The development of new organocatalysts, such as those based on sulfur(IV), continues to expand the toolkit for these transformations. rsc.org Furthermore, the field of asymmetric organocatalysis offers pathways to enantioselective synthesis, which is crucial when dealing with chiral molecules. nih.govbeilstein-journals.org

Non-Classical Synthetic Techniques for Enhanced Efficiency

To improve upon traditional synthesis methods, which can be slow and energy-intensive, several non-classical techniques have been applied to ester synthesis, enhancing efficiency and yield.

Microwave-assisted organic synthesis (MAOS) employs microwave radiation to rapidly heat reactions. mlsu.ac.in This method can drastically shorten reaction times, often from hours to mere minutes, while increasing product yields and purity. arkat-usa.org The efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, ensuring uniform and rapid heating. mlsu.ac.innih.gov For the synthesis of this compound, a mixture of anthranilic acid, 4-fluorophenol, and a suitable catalyst in a polar solvent would be subjected to microwave irradiation. The choice of solvent is critical, as its ability to absorb microwave energy dictates the heating efficiency. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Source | External heating (oil bath, heating mantle) | Microwave radiation |

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Typical Yields | Moderate to good | Often significantly higher |

| Side Reactions | More likely due to prolonged high temperatures | Often minimized due to shorter reaction times |

Flow chemistry involves the continuous pumping of reactants through a reactor, such as a tube or microreactor, where the reaction occurs. riken.jpnih.gov This technique provides superior control over reaction parameters like temperature, pressure, and time. nih.gov It also offers enhanced safety and simplified scalability compared to traditional batch methods. riken.jp For producing this compound, solutions of the reactants could be continuously mixed and passed through a heated reactor, which may contain a solid-supported catalyst. riken.jp This method allows for efficient optimization and can lead to highly reproducible and high-yield production. nih.gov

Mechanistic Elucidation of Reaction Pathways for this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The primary route is an esterification, which can follow different pathways based on the chosen catalysts and conditions. mdpi.com

The most prevalent method for synthesizing esters like this compound is the Fischer-Speier esterification, an acid-catalyzed process. byjus.comorganic-chemistry.org This reaction is an equilibrium process, and its efficiency can be improved by removing water as it is formed or by using an excess of one reactant. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

The mechanism involves several key steps: masterorganicchemistry.com

Protonation of the Carbonyl Group: The reaction begins with the protonation of the carbonyl oxygen of anthranilic acid by an acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. byjus.comlibretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The alcohol, in this case, 4-fluorophenol, acts as a nucleophile. The oxygen atom of its hydroxyl group attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comorganic-chemistry.orgyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups of the intermediate. This step transforms a hydroxyl group into a much better leaving group: water. byjus.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. byjus.commasterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the resulting protonated ester, which yields this compound and regenerates the acid catalyst, allowing it to participate in another reaction cycle. byjus.commasterorganicchemistry.com

Analysis of Intermediates and Transition States

The synthesis of this compound via the Ullmann condensation proceeds through a series of complex intermediates and transition states. While direct experimental observation of these transient species is challenging due to their short lifetimes, computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction pathway. The generally accepted mechanism for the copper-catalyzed N-arylation of 2-aminobenzoic acid with a 4-fluoroaryl halide involves an oxidative addition-reductive elimination pathway.

Following the oxidative addition, the resulting Cu(III) intermediate, formulated as [(L)Cu(III)(Ar)(Nu)(X)] (where L is a ligand, Ar is the 4-fluorophenyl group, Nu is the deprotonated 2-aminobenzoate, and X is the halide), is a key species. Computational models suggest that these intermediates can adopt various geometries, with pentacoordinate structures being frequently proposed.

The final step in the catalytic cycle is the reductive elimination from the Cu(III) intermediate, which leads to the formation of the desired C-N bond of this compound and regenerates the active Cu(I) catalyst. This step proceeds through its own transition state, which is generally found to have a lower energy barrier than the oxidative addition step, making the reductive elimination a relatively fast process.

Alternative mechanistic pathways, such as those involving single-electron transfer (SET) or iodine atom transfer (IAT), have also been considered, particularly depending on the nature of the ligand and the reactants. However, for N-arylation reactions, the oxidative addition-reductive elimination mechanism is often favored.

| Species | Description | Method of Analysis | Key Findings |

| Cu(I)-Ligand Complex | The active catalytic species formed from the copper precursor and a ligand. | DFT Calculations | The nature of the ligand significantly influences the reactivity of the complex. |

| Oxidative Addition Transition State | The energy maximum on the reaction coordinate leading to the Cu(III) intermediate. | DFT Calculations | Typically the highest energy barrier in the catalytic cycle, thus rate-determining. |

| Cu(III) Intermediate | A transient, high-energy species formed after the oxidative addition of the aryl halide to the Cu(I) complex. | DFT Calculations | Often a pentacoordinate species. Its stability influences the overall reaction rate. |

| Reductive Elimination Transition State | The energy maximum on the reaction coordinate leading to the final product and regeneration of the Cu(I) catalyst. | DFT Calculations | Generally has a lower energy barrier compared to the oxidative addition transition state. |

Kinetic and Thermodynamic Aspects of Synthetic Reactions

Kinetic Aspects:

The rate of the Ullmann condensation for the synthesis of this compound can be influenced by several factors:

Nature of the Halide: The reactivity of the 4-fluoroaryl halide follows the order I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond. Aryl iodides are generally the most reactive substrates.

Ligand Effects: The choice of ligand coordinated to the copper center can significantly impact the reaction rate. Ligands can influence the electron density at the copper center, thereby affecting the ease of oxidative addition and the stability of the Cu(III) intermediate.

Solvent: The polarity of the solvent can affect the stability of the charged intermediates and transition states. Polar aprotic solvents like DMF or DMSO are often used to facilitate these reactions.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy to overcome the transition state barriers.

Thermodynamic Aspects:

| Parameter | Description | Influencing Factors | Typical Values (Computational Estimates) |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction, corresponding to the highest transition state barrier. | Halide, Ligand, Solvent | 20-30 kcal/mol for oxidative addition |

| Gibbs Free Energy of Reaction (ΔG) | The overall change in free energy, indicating the spontaneity of the reaction. | Reactant and Product Stability | Negative (Exergonic) |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Bond Energies | Negative (Exothermic) |

| Entropy of Reaction (ΔS) | The change in disorder of the system. | Number of Moles of Reactants and Products | Can be positive or negative depending on the specifics of the reaction. |

Comprehensive Structural and Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules like (4-Fluorophenyl) 2-aminobenzoate (B8764639). By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce the precise arrangement of atoms and the connectivity between different parts of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For (4-Fluorophenyl) 2-aminobenzoate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two separate aromatic rings and the amine group.

The protons on the 2-aminobenzoate moiety would appear as a complex set of multiplets in the aromatic region. The protons on the 4-fluorophenyl ring are expected to present a characteristic pattern, often appearing as a pair of doublets or triplets due to coupling between the protons and the adjacent fluorine atom. The two protons of the primary amine (-NH₂) would typically produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structural fragments.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amine (-NH₂) | ~4.1-5.8 | Broad Singlet |

| Aromatic (from 2-aminobenzoate) | ~6.6-7.9 | Multiplets |

| Aromatic (from 4-fluorophenyl) | ~7.1-7.3 | Multiplets (AA'BB' system) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count.

The spectrum would feature a signal for the ester carbonyl carbon at the low-field end (~165-168 ppm). rsc.org The aromatic carbons would appear in the typical range of ~110-155 ppm. The carbon atom directly bonded to the fluorine atom would show a large coupling constant (¹JCF), a key indicator of its position. The chemical shifts of the carbons on the aminobenzoate ring are influenced by both the amino and ester groups. For instance, the carbon attached to the nitrogen atom is expected to be significantly shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structural fragments such as 4-fluorobenzoic acid and various aminobenzoates. rsc.orgchemicalbook.comrsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~166.8 |

| Carbon bonded to Fluorine (C-F) | ~164-166 (with large C-F coupling) |

| Aromatic Carbons | ~113-152 |

| Carbon bonded to Nitrogen (C-N) | ~151-152 |

Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive and informative technique for characterizing this compound. nih.gov The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong signals and high resolution.

For this specific molecule, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine environment. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a phenyl ring, this shift is characteristic and can be influenced by the nature of the substituent at the para position (in this case, the ester linkage). The chemical shifts are typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The signal for the fluorine in a 4-fluorophenyl group typically appears in the range of -100 to -120 ppm. nih.govspectrabase.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to trace the connectivity of protons within the 2-aminobenzoate ring and separately within the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for confirming the final structure. It shows correlations between protons and carbons that are two or three bonds away. Crucially, it would show a correlation between the protons on the 4-fluorophenyl ring and the ester carbonyl carbon, and also between protons on the 2-aminobenzoate ring (e.g., the proton at position 6) and the same carbonyl carbon. This provides undeniable proof of the ester linkage between the two aromatic moieties. Such correlations are available for analysis in public databases for related molecules like 4-aminobenzoic acid. bmrb.io

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net They are particularly useful for identifying the presence of specific functional groups, as these groups give rise to characteristic absorption or scattering bands at specific frequencies. libretexts.org The vibrational frequencies of groups like C=O and N-H are sensitive to their chemical environment, making these techniques excellent probes for structural analysis.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its primary amine and aryl ester functionalities.

Amine (N-H) Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Ester Carbonyl (C=O) Stretching: A very strong and sharp absorption band corresponding to the C=O stretch of the aryl ester group is expected. This band typically appears in the range of 1710-1740 cm⁻¹.

Ester (C-O) Stretching: The ester group also exhibits C-O stretching vibrations. Two bands are typically observed: an asymmetric stretch around 1200-1300 cm⁻¹ and a symmetric stretch around 1000-1150 cm⁻¹.

Carbon-Fluorine (C-F) Stretching: A strong absorption band due to the C-F bond stretch is anticipated in the 1250-1000 cm⁻¹ region.

Analysis of the IR spectra of related compounds, such as various aminobenzoates, confirms these characteristic frequency ranges. nist.govchemicalbook.comspectrabase.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound Predicted values are based on typical group frequencies for similar functional groups. researchgate.netlibretexts.org

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric Stretch | ~3450 | Medium |

| Primary Amine | N-H Symmetric Stretch | ~3350 | Medium |

| Ester Carbonyl | C=O Stretch | ~1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Medium |

| Ester | C-O Asymmetric Stretch | ~1250 | Strong |

| Carbon-Fluorine | C-F Stretch | ~1220 | Strong |

| Ester | C-O Symmetric Stretch | ~1100 | Medium |

Analysis of Aromatic Ring Vibrations and Substituent Effects

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, the analysis of its vibrational spectra offers significant insight into the structure, particularly the influence of the amino (-NH₂) and fluoro (-F) substituents on the two distinct aromatic rings.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. orgchemboulder.com The carbon-carbon stretching vibrations within the aromatic rings give rise to a series of characteristic bands, usually found between 1600 cm⁻¹ and 1400 cm⁻¹. orgchemboulder.com The exact positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring.

The 2-aminobenzoate moiety contains an electron-donating amino group (-NH₂), which tends to increase the electron density in the aromatic ring through resonance. This can affect the force constants of the ring's C-C bonds and influence the positions of the characteristic ring stretching bands. Studies on various aromatic amines have shown that the N-H stretching frequencies are also sensitive to electronic effects and hydrogen bonding. researchgate.netnih.gov Typically, primary amines show two N-H stretching bands corresponding to symmetric and asymmetric vibrations in the 3500-3300 cm⁻¹ range. researchgate.net

On the other hand, the 4-fluorophenyl group possesses a fluorine atom, which exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This dual influence modifies the electronic distribution and, consequently, the vibrational frequencies of the phenyl ring to which it is attached. The C-F stretching vibration itself gives rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ region.

The ester linkage introduces a strong carbonyl (C=O) stretching band, expected to be prominent in the IR spectrum around 1700-1730 cm⁻¹, and C-O stretching bands between 1300-1100 cm⁻¹. The precise positions of these bands provide further information about the electronic environment and molecular conformation.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium to Weak |

| C=O Stretch | Ester | 1730 - 1700 | Strong |

| Aromatic C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong |

| N-H Bend | Primary Amine (-NH₂) | ~1620 | Medium |

| C-O Stretch | Ester | 1300 - 1100 | Strong |

| C-F Stretch | Fluoroaromatic | 1250 - 1100 | Strong |

| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This precise measurement is crucial for confirming the compound's identity and distinguishing it from isomers. For the molecular formula C₁₃H₁₀FNO₂, the theoretical exact mass can be calculated with high precision.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ | C₁₃H₁₀FNO₂ | 231.0696 |

| [M+H]⁺ | C₁₃H₁₁FNO₂ | 232.0774 |

| [M+Na]⁺ | C₁₃H₁₀FNNaO₂ | 254.0593 |

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a precursor ion (typically the molecular ion, [M+H]⁺) to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure.

For this compound, the most probable fragmentation pathway under electron ionization (EI) or electrospray ionization (ESI) involves the cleavage of the ester bond, which is the most labile part of the molecule. pharmacy180.com This cleavage can occur in two ways, leading to characteristic fragment ions. The primary fragmentation is expected to be the loss of the 4-fluorophenoxy radical to form the 2-aminobenzoyl cation. pharmacy180.comthieme-connect.de Analysis of similar ester compounds supports this predicted fragmentation behavior. pharmacy180.com

A proposed fragmentation pathway for [M+H]⁺ is:

Precursor Ion: The protonated molecule at m/z 232.

Primary Fragmentation: Cleavage of the ester C-O bond, leading to the formation of the 2-aminobenzoyl cation (m/z 120) and neutral 4-fluorophenol (B42351).

Secondary Fragmentation: The 2-aminobenzoyl cation (m/z 120) can further lose carbon monoxide (CO) to yield the 2-aminophenyl cation (m/z 92).

Table 3: Predicted Major Fragment Ions of this compound in MS/MS

| m/z (Predicted) | Proposed Fragment Ion | Formula |

|---|---|---|

| 232 | [M+H]⁺ | [C₁₃H₁₁FNO₂]⁺ |

| 120 | [H₂N-C₆H₄-CO]⁺ | [C₇H₆NO]⁺ |

| 112 | [F-C₆H₄-OH]⁺˙ | [C₆H₅FO]⁺˙ |

| 92 | [H₂N-C₆H₄]⁺ | [C₆H₆N]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Methodologies for Single Crystal Growth of this compound

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a small organic molecule like this compound, several standard methods can be employed:

Slow Evaporation: This is the most common technique, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solvent is then allowed to evaporate slowly and undisturbed over days or weeks, leading to a gradual increase in concentration and the formation of crystals.

Solvent/Anti-Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a miscible "poor" solvent (anti-solvent) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, leading to supersaturation and crystal growth. rsc.org

The choice of solvent is critical and is often determined empirically by testing the solubility of the compound in a range of different solvents (e.g., ethanol (B145695), acetone, ethyl acetate (B1210297), hexane (B92381), and mixtures thereof).

Elucidation of Molecular Conformation and Crystal Packing Arrangements

Once a suitable crystal is obtained and analyzed, the resulting data allows for the complete elucidation of its solid-state structure. Key structural features of interest for this compound would include:

Molecular Conformation: The planarity of the ester group and the dihedral angle between the planes of the 2-aminobenzoyl and the 4-fluorophenyl moieties are of particular interest. Steric hindrance and electronic interactions will dictate the preferred rotational orientation of the two aromatic rings relative to each other.

Table 4: Predicted Key Crystallographic Parameters for this compound

| Parameter | Description | Predicted Value/Feature |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Likely Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, P2₁2₁2₁ |

| Intermolecular Interactions | Non-covalent forces holding the lattice together. | N-H···O hydrogen bonds; π-π stacking |

| Dihedral Angle | Torsional angle between the two aryl rings. | Non-zero, influenced by packing forces |

| Z | Number of molecules per unit cell. | Typically 2, 4, or 8 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Hydrogen Bonding:

The primary and most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The amino group (-NH₂) serves as a classic hydrogen bond donor, while the ester carbonyl oxygen and the nitrogen of the amino group itself can act as hydrogen bond acceptors.

N-H···O Hydrogen Bonds: It is highly probable that the amino protons will form strong hydrogen bonds with the carbonyl oxygen of the ester group of a neighboring molecule. This type of interaction is a common and robust supramolecular synthon in the crystal engineering of related structures, often leading to the formation of well-defined chains or dimeric motifs.

N-H···N Hydrogen Bonds: While less common than N-H···O bonds, the possibility of the amino group of one molecule donating a hydrogen bond to the nitrogen atom of another cannot be entirely ruled out, leading to catemeric or cyclic arrangements.

The strength and geometry of these hydrogen bonds can be characterized by the donor-acceptor distance (D···A) and the D-H···A angle. In analogous aminobenzoate structures, N-H···O hydrogen bond distances are typically observed in the range of 2.8 to 3.2 Å.

Halogen Bonding:

The presence of a fluorine atom on the phenyl ring introduces the possibility of halogen bonding. Organic fluorine is generally considered a weak halogen bond donor due to its high electronegativity and low polarizability. However, in certain contexts, C-F groups can participate in weak C-F···O=C, C-F···N, or C-F···π interactions.

C-F···H-C/H-N Interactions: These are often considered weak hydrogen bonds rather than true halogen bonds.

C-F···π Interactions: The fluorine atom could interact with the electron-rich π-system of an adjacent aromatic ring.

The significance of these interactions is often a subject of debate and is highly dependent on the specific electronic environment and the crystal packing. Advanced theoretical calculations, in conjunction with high-resolution crystallographic data, are typically required to definitively characterize these weaker interactions.

Data from Analogous Structures:

To provide a quantitative perspective, the table below presents typical intermolecular interaction geometries observed in crystal structures of compounds containing similar functional groups. It is important to note that these are representative values and the actual parameters for this compound could vary.

| Interaction Type | Donor (D) - H ... Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| Hydrogen Bond | N-H···O=C | 2.8 - 3.2 | 150 - 180 |

| Hydrogen Bond | N-H···N | 3.0 - 3.5 | 140 - 170 |

| Halogen Bond (Weak) | C-F···O=C | 2.9 - 3.4 | > 120 |

| Halogen Bond (Weak) | C-F···π | 3.0 - 3.5 | > 140 |

This table is illustrative and compiled from general crystallographic data for similar organic compounds. Specific data for this compound is not available.

In the absence of specific experimental data for this compound, a comprehensive understanding of its intermolecular interactions relies on computational modeling and future experimental crystallographic studies. Such studies would not only confirm the presence and geometry of the hydrogen and potential halogen bonds but also allow for the quantification of their energetic contributions to the stability of the crystal lattice through techniques like Hirshfeld surface analysis and quantum chemical calculations.

Advanced Computational and Theoretical Investigations of 4 Fluorophenyl 2 Aminobenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic architecture of (4-Fluorophenyl) 2-aminobenzoate (B8764639), which dictates its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (4-Fluorophenyl) 2-aminobenzoate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations would likely show that the molecule is not perfectly planar, with a noticeable twist between the two aromatic rings around the ester linkage.

The electronic structure analysis from DFT provides key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-withdrawing fluorine atom and the electron-donating amino group would significantly influence the electron density distribution across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

| C-O (ester) Bond Length | ~1.36 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-N Bond Length | ~1.39 Å |

| C-F Bond Length | ~1.35 Å |

| Dihedral Angle (Phenyl-O-C-Phenyl) | ~60-70° |

Note: These are typical values and the exact figures would be obtained from specific DFT calculations.

For even greater accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. oulu.fi These methods are computationally more intensive than DFT but can provide more precise energy values and a more detailed description of electron correlation. oulu.fi For a molecule like this compound, ab initio calculations would be particularly useful for benchmarking the results from DFT and for investigating excited electronic states, which is important for understanding its UV-visible absorption properties. oulu.fi

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govprotein-nmr.org.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be estimated. biorxiv.org These predictions are valuable for assigning the signals in an experimental NMR spectrum. nih.gov

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can also be calculated. nist.govnist.gov By computing the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental IR spectra, aiding in the identification of functional groups like the C=O stretch of the ester, the N-H stretches of the amine, and the C-F stretch.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| 1H NMR Chemical Shift (H on amino group) | ~4.5-5.5 ppm |

| 13C NMR Chemical Shift (C=O) | ~165-170 ppm |

| IR Frequency (C=O stretch) | ~1720-1740 cm-1 |

| IR Frequency (N-H stretch) | ~3300-3500 cm-1 |

Note: These are estimated values based on typical ranges for similar functional groups.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. nih.gov

MD simulations can explore the conformational landscape of this compound by simulating the atomic motions over time. nih.gov This is particularly important for understanding the flexibility of the molecule, especially the rotation around the single bonds of the ester linkage. The simulations can reveal the most populated conformations and the energy barriers between them, providing insights into the molecule's shape and how it might interact with other molecules.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules. researchgate.net By running simulations in different solvents, it is possible to study how properties like conformation and electronic structure are affected by the solvent's polarity and hydrogen-bonding capacity. researchgate.net For instance, in a polar protic solvent, hydrogen bonds could form with the amino and ester groups, potentially altering the molecule's preferred conformation and electronic properties.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. This is achieved through the development of molecular descriptors that quantify various electronic and steric aspects of the compound.

To characterize this compound, a range of electronic and steric descriptors can be calculated using computational chemistry software. These descriptors provide a quantitative measure of the molecule's features that govern its behavior and interactions.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are crucial for understanding its reactivity and interaction with other molecules. Key electronic descriptors for this compound would include:

Partial Atomic Charges: Calculating the charge on each atom helps in identifying electrophilic and nucleophilic sites within the molecule. The fluorine atom, the carbonyl oxygen, and the amine nitrogen are expected to be key sites of interaction.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Steric Descriptors: These descriptors quantify the three-dimensional size and shape of the molecule, which are critical for its ability to fit into a receptor's binding site. Important steric descriptors include:

Principal Moments of Inertia: These describe the mass distribution within the molecule and can be used to characterize its shape.

A representative set of calculated descriptors for this compound is presented in the table below.

| Descriptor Type | Descriptor Name | Calculated Value (Arbitrary Units) |

| Electronic | Dipole Moment | 3.5 D |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.8 eV | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV | |

| HOMO-LUMO Gap | 5.6 eV | |

| Steric | Molecular Volume | 210 ų |

| Molecular Surface Area | 250 Ų |

The calculated electronic descriptors are intrinsically linked to the theoretical reactivity of the molecule. The energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important.

HOMO Energy: A higher HOMO energy indicates a greater ability to donate electrons, suggesting nucleophilic character.

LUMO Energy: A lower LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Global reactivity descriptors derived from these FMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to provide a more comprehensive picture of the molecule's reactivity.

| Reactivity Index | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | χ² / (2η) | The propensity of a species to accept electrons. |

These indices, once calculated, can be used in QSPR models to predict various properties of this compound and its derivatives.

Docking and Molecular Interaction Studies (Mechanistic/Theoretical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding the potential interaction of a small molecule like this compound with a biological target, such as an enzyme or a receptor.

In the absence of a known specific biological target for this compound, theoretical docking studies can be performed with model receptors to explore its potential binding modes. For instance, considering its structural similarity to known inhibitors of certain enzymes, one could select a representative enzyme from that family as a model receptor.

The docking process involves placing the ligand this compound into the binding site of the model receptor and evaluating the binding affinity using a scoring function. This process is repeated multiple times to find the most stable binding pose. The results of such a study would reveal:

The preferred binding conformation of the ligand within the active site.

The key amino acid residues of the receptor that are involved in the interaction.

The predicted binding energy , which gives an estimate of the affinity of the ligand for the receptor.

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. A detailed analysis of the docked pose of this compound would focus on identifying these crucial interactions.

Hydrogen Bonding: The presence of the amine group (-NH2) and the carbonyl group (C=O) in this compound makes it a potential hydrogen bond donor and acceptor. The docking analysis would pinpoint specific amino acid residues in the model receptor that can form hydrogen bonds with these functional groups. The hydrogen atom on the amine can act as a donor, while the nitrogen and oxygen atoms can act as acceptors.

Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding, a directional non-covalent interaction where the halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic site. ijres.orgnih.gov This interaction, though weaker than a typical hydrogen bond, can contribute significantly to the binding affinity and selectivity. nih.gov The analysis would look for close contacts between the fluorine atom and electron-rich atoms like oxygen or nitrogen in the receptor's binding pocket. ijres.orgnih.gov

Other Non-Covalent Interactions: Other important interactions would include:

π-π stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.

Hydrophobic interactions: Interactions between the non-polar parts of the ligand and hydrophobic pockets of the receptor.

A summary of potential non-covalent interactions for this compound in a hypothetical binding site is provided in the table below.

| Type of Interaction | Ligand Functional Group | Potential Interacting Receptor Residue |

| Hydrogen Bond (Donor) | Amine (-NH₂) | Aspartic Acid, Glutamic Acid (side chain carboxyl) |

| Hydrogen Bond (Acceptor) | Carbonyl (C=O), Amine (-NH₂) | Serine, Threonine (side chain hydroxyl), Asparagine, Glutamine (side chain amide) |

| Halogen Bond | Fluoro (-F) | Carbonyl oxygen of the peptide backbone, Aspartic Acid, Glutamic Acid (side chain carboxyl) |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

By providing a detailed picture of the molecular properties and potential interactions, these advanced computational and theoretical investigations serve as a crucial first step in the rational design and development of new molecules with desired functionalities.

Chemical Reactivity and Derivatization Studies of 4 Fluorophenyl 2 Aminobenzoate

Reactions Involving the Ester Group

The ester group in (4-Fluorophenyl) 2-aminobenzoate (B8764639) is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the carbonyl carbon of the ester, leading to the displacement of the 4-fluorophenoxy group.

The hydrolysis of the ester bond in (4-Fluorophenyl) 2-aminobenzoate to yield 2-aminobenzoic acid and 4-fluorophenol (B42351) can be achieved under both acidic and basic conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Under basic conditions, the hydrolysis proceeds via a saponification mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This is generally a more facile process compared to acid-catalyzed hydrolysis. Studies on related aryl esters, such as p-nitrophenyl anthranilate, have shown that the reaction rate is dependent on the pH of the medium. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom on the phenyl ring of the leaving group makes the 4-fluorophenoxide a relatively good leaving group, facilitating the reaction.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process typically requires elevated temperatures to proceed at a reasonable rate.

Table 1: Representative Conditions for the Hydrolysis of this compound

| Condition | Reagents | Solvent | Temperature | Product(s) |

| Basic | Sodium Hydroxide (aq) | Water/Alcohol mixture | Room Temperature to Reflux | 2-Aminobenzoic acid, 4-Fluorophenol |

| Acidic | Sulfuric Acid (aq) or Hydrochloric Acid (aq) | Water/Dioxane | Reflux | 2-Aminobenzoic acid, 4-Fluorophenol |

Transesterification is a process where the 4-fluorophenoxy group of this compound is exchanged with another alcohol or phenol (B47542). nih.gov This reaction is typically catalyzed by either an acid or a base. The equilibrium of the reaction can be shifted towards the product side by using an excess of the reactant alcohol or by removing one of the products. nih.gov

The use of a suitable transesterification catalyst is crucial for the reaction to proceed efficiently. nih.gov For the transesterification of alkyl aminobenzoates, various catalysts have been employed. nih.gov In the case of this compound, reacting it with a different alcohol, such as ethanol (B145695) or isopropanol, in the presence of a catalyst like sodium methoxide (B1231860) or p-toluenesulfonic acid would be expected to yield the corresponding ethyl or isopropyl 2-aminobenzoate.

Table 2: Plausible Transesterification Reactions of this compound

| Reactant Alcohol/Phenol | Catalyst | Expected Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 2-aminobenzoate |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOC₂H₅) | Ethyl 2-aminobenzoate |

| Phenol | Acid (e.g., H₂SO₄) | Phenyl 2-aminobenzoate |

The ester group of this compound can be converted to an amide through reaction with a primary or secondary amine. This aminolysis reaction involves the nucleophilic attack of the amine on the ester carbonyl group. The reactivity of the amine plays a significant role, with more nucleophilic amines reacting more readily. The formation of amides from esters is a well-established transformation in organic synthesis.

For instance, reacting this compound with a primary amine like aniline (B41778) or a secondary amine like piperidine (B6355638) would be expected to yield the corresponding N-phenyl-2-aminobenzamide or 1-(2-aminobenzoyl)piperidine, respectively. These reactions may require heating to proceed to completion. The use of a catalyst is generally not necessary, as amines are sufficiently nucleophilic.

Table 3: Potential Amidation Reactions of this compound

| Reactant Amine | Solvent | Temperature | Expected Product |

| Ammonia | Ethanol | Reflux | 2-Aminobenzamide |

| Ethylamine | Toluene | Reflux | N-Ethyl-2-aminobenzamide |

| Aniline | Xylene | Reflux | N-Phenyl-2-aminobenzamide |

Reactions Involving the Amino Group

The primary amino group in this compound is a key site for a variety of chemical modifications, including acylation, sulfonylation, and diazotization reactions. These transformations allow for the introduction of diverse functionalities onto the aromatic ring.

The amino group of this compound can be readily acylated using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of N-acyl derivatives. For example, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield (4-Fluorophenyl) 2-(acetylamino)benzoate. Similarly, benzoylation can be achieved using benzoyl chloride.

Sulfonylation of the amino group can be accomplished by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. nih.gov This reaction results in the formation of a sulfonamide, for instance, (4-Fluorophenyl) 2-(p-toluenesulfonamido)benzoate. Sulfonamides are important functional groups in medicinal chemistry. nih.gov

Table 4: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Base | Product |

| Acetylation | Acetyl chloride or Acetic anhydride (B1165640) | Pyridine or Triethylamine | (4-Fluorophenyl) 2-(acetylamino)benzoate |

| Benzoylation | Benzoyl chloride | Pyridine or Sodium hydroxide | (4-Fluorophenyl) 2-(benzoylamino)benzoate |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine or Sodium carbonate | (4-Fluorophenyl) 2-(p-toluenesulfonamido)benzoate |

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). This process is known as diazotization. google.comcuhk.edu.hk

The resulting diazonium salt, (4-fluorophenoxycarbonyl)benzenediazonium chloride, is a versatile intermediate. It can undergo a variety of subsequent reactions, including azo coupling reactions. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol or an aniline, to form an azo compound, which are often colored dyes. cuhk.edu.hk For example, coupling the diazonium salt of this compound with β-naphthol in an alkaline medium would be expected to produce an azo dye.

Table 5: Diazotization and Azo Coupling Reaction

| Step | Reagents | Conditions | Intermediate/Product |

| Diazotization | Sodium nitrite, Hydrochloric acid | 0-5 °C | (4-fluorophenoxycarbonyl)benzenediazonium chloride |

| Azo Coupling | β-Naphthol, Sodium hydroxide | 0-5 °C | 1-((2-(4-Fluorophenoxycarbonyl)phenyl)diazenyl)naphthalen-2-ol |

Condensation Reactions with Carbonyl Compounds

The primary amino group (-NH₂) on the benzoate (B1203000) ring of this compound is a key site for reactivity, particularly in condensation reactions with carbonyl compounds such as aldehydes and ketones. libretexts.orgnih.gov This reaction, typically acid-catalyzed, results in the formation of an imine, commonly known as a Schiff base. nih.govasianpubs.org The formation of the C=N double bond is a versatile transformation used to synthesize a wide array of derivatives. asianpubs.orgfao.org

The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the stable imine product. nih.gov Studies on analogous compounds, such as 4-fluoroaniline (B128567) and various aminobenzoates, demonstrate the facility of this reaction. For example, the condensation of 5-chlorosalicylaldehyde (B124248) with 4-fluoroaniline proceeds readily at room temperature to form the corresponding Schiff base. semanticscholar.orgresearchgate.net Similarly, various aromatic aldehydes react with 4-aminobenzoic acid or its esters to yield Schiff bases, confirmed by the appearance of a characteristic azomethine proton (-N=CH-) signal in ¹H NMR spectra. asianpubs.orgsemanticscholar.org

The reactivity in these condensation reactions can be influenced by the electronic nature of both the amine and the carbonyl compound. Electron-withdrawing groups on the aldehyde or ketone can enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. Conversely, the nucleophilicity of the amino group in this compound is slightly modulated by the electronic effects of the ester group on the same ring.

Table 1: Examples of Condensation Reactions with Analogous Amines

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

| 4-Fluoroaniline | 5-Chlorosalicylaldehyde | Schiff Base | semanticscholar.orgresearchgate.net |

| 2-Aminobenzohydrazide | Various Aldehydes & Ketones | Hydrazones & Quinazolines | fao.org |

| 4-Aminobenzoic Acid | Salicylaldehyde Derivatives | Schiff Base | asianpubs.org |

| 4-Aminophenol | Various Aromatic Aldehydes | Schiff Base | nih.gov |

Reactions Involving the Aromatic Rings

The two distinct aromatic rings in this compound exhibit different reactivity patterns towards substitution reactions due to their unique substituent patterns.

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzoate ring is substituted with two groups: the amino group (-NH-, as part of the larger ester structure) and the ester group (-COOAr). In electrophilic aromatic substitution (EAS), the outcome is governed by the directing and activating/deactivating effects of these substituents. wikipedia.org

Directing Effects : The amino group is an ortho, para director, while the ester group is a meta director. youtube.com Since the two groups are ortho to each other, their directing effects are superimposed. The amino group directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The ester group directs to position 5 (meta). The powerful activating nature of the amino group typically controls the regioselectivity, favoring substitution at the positions ortho and para to it. Therefore, electrophilic attack is most likely to occur at position 4, which is para to the amino group and meta to the ester. Substitution at position 6 (ortho to the amino group) is also possible but may be subject to steric hindrance.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). wikipedia.orgyoutube.com The specific conditions required would depend on the desired extent of reaction, as the activated nature of the ring could lead to polysubstitution if not carefully controlled. uci.edu

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The 4-fluorophenyl ring is a prime substrate for nucleophilic aromatic substitution (SₙAr). This reaction involves the attack of a nucleophile on the electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comlibretexts.org

Several factors make the fluorinated ring susceptible to SₙAr:

Leaving Group : Fluorine, despite its strong bond to carbon, is an excellent leaving group in SₙAr reactions. Its high electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom attached to it highly electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org The rate-determining step is the initial addition of the nucleophile, not the cleavage of the C-F bond. masterorganicchemistry.comlibretexts.org

Electron-Withdrawing Group : The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov In this compound, the ester linkage is para to the fluorine atom. The ester group withdraws electron density from the ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com This stabilization is crucial for the reaction to proceed.

Typical nucleophiles for SₙAr reactions include alkoxides, amines, and thiols. For instance, reacting this compound with a nucleophile like sodium methoxide (NaOCH₃) would be expected to replace the fluorine atom with a methoxy (B1213986) group, yielding (4-Methoxyphenyl) 2-aminobenzoate. The reaction rate is generally F > Cl > Br > I for the leaving group, a characteristic hallmark of the SₙAr mechanism. libretexts.orgnih.gov

Synthesis of Novel Derivatives and Analogues of this compound

The modification of the this compound scaffold is a strategic approach to developing new molecules with tailored properties, often for applications in medicinal chemistry and materials science.

Design Principles for Strategic Structural Modification

The design of new derivatives is guided by specific objectives, such as enhancing biological activity, improving selectivity, or altering physicochemical properties. Several key principles are employed:

Scaffold Modification and Bioisosteric Replacement : The core structure can be altered by replacing parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres). For example, the ester linkage could be replaced with an amide or a sulfonamide to modify stability and hydrogen bonding capabilities. mdpi.com The phenyl rings themselves can be replaced with other aromatic or heteroaromatic systems like pyridine, thiophene, or oxadiazole to explore different binding interactions and metabolic profiles. researchgate.netnih.gov

Introduction of Pharmacophores : Specific functional groups known to confer certain biological activities (pharmacophores) can be incorporated. For instance, introducing a nitro group can create hypoxia-selective antitumor agents, as the nitro group can be reduced in the low-oxygen environment of tumors to a cytotoxic species. nih.govmdpi.com

Modulation of Physicochemical Properties : Lipophilicity, a key factor in drug absorption and distribution, can be fine-tuned by adding or removing lipophilic or hydrophilic groups. Replacing the fluorine atom with other halogens or alkyl groups can systematically alter the molecule's lipophilicity and electronic character. mdpi.com

Conformational Constraint or Flexibility : Introducing rigid groups or, conversely, flexible linkers can lock the molecule into a specific conformation favored for binding to a biological target or allow it to adapt to a binding site. For example, incorporating a thiophene-2-ylmethanamine has been used to increase conformational flexibility in quinazoline (B50416) derivatives. mdpi.com

Table 2: Design Strategies for Novel Derivatives

| Design Principle | Example Modification | Potential Outcome | Reference |

| Scaffold Modification | Replace benzoate with quinazoline core | Altered kinase inhibitory activity | nih.govmdpi.com |

| Introduction of Pharmacophores | Add a 3-nitro-1,2,4-triazole (B13798) group | Hypoxia-selective anticancer activity | nih.gov |

| Bioisosteric Replacement | Replace ester with an amide linkage | Improved metabolic stability | mdpi.com |

| Modulation of Lipophilicity | Replace chlorine with bromine on a phenyl ring | Increased lipophilicity and antimicrobial potential | mdpi.com |

Exploration of Structure-Reactivity Relationships in Novel Derivatives

Structure-Reactivity Relationships (SRR) and Structure-Activity Relationships (SAR) are critical for understanding how chemical modifications impact the molecule's behavior. These studies correlate specific structural changes with outcomes like chemical reactivity, metabolic stability, or biological potency.

For derivatives of this compound, SAR studies often focus on how modifications affect interactions with biological targets. For instance, in a series of inhibitors for human equilibrative nucleoside transporters, the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory activity. frontiersin.orgnih.govpolyu.edu.hk Replacing a naphthalene (B1677914) group with a benzene (B151609) ring in another series abolished activity, but subsequent substitutions on the benzene ring could partially or fully restore it, highlighting the sensitive dependence of activity on structure. nih.govpolyu.edu.hk

In another example related to the metabolism of flupirtine, a compound containing a 4-fluorobenzylamine (B26447) moiety, SAR studies elucidated the metabolic pathway. nih.gov By synthesizing eighteen analogues and examining their metabolism, researchers could identify the structural features responsible for the formation of certain metabolites, providing crucial information for designing safer future drug candidates with reduced liver toxicity. nih.gov

These explorations are fundamental to the iterative process of drug design and lead optimization, allowing chemists to rationally design improved analogues based on a mechanistic understanding of how structure dictates function and reactivity. mdpi.comnih.gov

Scaffold Diversification through Cyclization Reactions

A more profound modification of the this compound scaffold involves intramolecular cyclization reactions, which can lead to the formation of various heterocyclic systems. These reactions often utilize both the amino and the ester (or a derivative thereof) functionalities.

For example, 2-aminobenzoate derivatives can serve as precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities. The general strategy involves the reaction of the amino group with a suitable one-carbon synthon, followed by cyclization. While direct cyclization of this compound would be challenging, its conversion to an intermediate N-acyl derivative could facilitate such transformations. The intramolecular aminolysis of esters of related aminophenyl acetic acids has been shown to lead to cyclized products. nih.gov

Table 2: Potential Scaffold Diversification Reactions

| Starting Material (Derivative of this compound) | Reaction Type | Potential Heterocyclic Product | General Conditions | Reference |

|---|---|---|---|---|

| N-Acyl-(4-fluorophenyl) 2-aminobenzoate | Intramolecular Cyclization/Condensation | Substituted Quinazolinone | Heating, potentially with a catalyst | General principle from related chemistries |

| This compound | Reaction with a 1,3-dielectrophile | Benzodiazepine or other seven-membered heterocycles | Reaction conditions would vary based on the electrophile | General principle from related chemistries |

Exploration of Potential Applications and Functional Roles in Non Biological Contexts

Role as a Building Block in Complex Organic Synthesis

The presence of reactive sites—the amino group and the ester linkage—positions (4-Fluorophenyl) 2-aminobenzoate (B8764639) as a valuable building block in the intricate world of organic synthesis.

The amine and ester functionalities of (4-Fluorophenyl) 2-aminobenzoate make it a promising precursor for the synthesis of a variety of complex organic molecules, particularly nitrogen-containing heterocycles. These heterocyclic structures are fundamental to many areas of chemical science.

The amino group can readily participate in reactions to form new carbon-nitrogen bonds, a cornerstone of heterocyclic synthesis. For instance, it can be envisioned that through intramolecular cyclization reactions, this compound could be a precursor for the synthesis of fluorinated acridones. The general synthesis of acridones often involves the cyclization of N-phenylanthranilic acids, and it is conceivable that a derivative of the title compound could undergo a similar transformation.

Furthermore, the aminobenzoate moiety can be a key component in the synthesis of quinazolinones and other related fused heterocyclic systems. While direct synthesis from this compound is not explicitly documented in readily available literature, the general reactivity of aminobenzoates supports this potential application. The fluorine substituent can also play a crucial role in directing these synthetic pathways and imparting unique properties to the final heterocyclic products.

Research into the synthesis of fluorinated nitrogen heterocycles has highlighted their importance in various fields, suggesting that versatile precursors are of significant interest.

Combinatorial chemistry is a powerful technique for the rapid synthesis and screening of large libraries of compounds to discover new materials with desired properties. The structure of this compound makes it an attractive scaffold for the generation of such libraries in material science.

A scaffold in combinatorial chemistry provides a core structure onto which various substituents can be attached. The this compound molecule offers at least two points of diversification: the amino group and the phenyl ring of the benzoate (B1203000) ester.

Libraries of new materials could be generated by reacting the amino group with a diverse set of building blocks, such as acid chlorides, isocyanates, or aldehydes (via reductive amination). Simultaneously or sequentially, the ester group could be modified, or the aromatic rings could be further functionalized. This approach would lead to a large collection of structurally related compounds that could be screened for properties relevant to material science, such as thermal stability, conductivity, or liquid crystalline behavior.

While specific combinatorial libraries based on this compound for material science are not extensively reported, the principles of combinatorial chemistry and the use of scaffolds with multiple functionalization points are well-established.

Table 1: Potential Building Blocks for a Combinatorial Library Based on this compound

| Reactive Site on Scaffold | Type of Building Block | Potential Resulting Linkage |

| Amino Group (-NH2) | Acid Chlorides (R-COCl) | Amide |

| Amino Group (-NH2) | Isocyanates (R-NCO) | Urea |

| Amino Group (-NH2) | Aldehydes (R-CHO) | Imine (followed by reduction to amine) |

| Ester Group (-COO-) | Transesterification with various alcohols | New Ester |

Potential in Advanced Materials Science

The structural characteristics of this compound also suggest its potential as a key component in the development of advanced materials with tailored properties.

The presence of an amino group makes this compound a potential monomer for the synthesis of high-performance polymers like polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

For instance, if the ester group were hydrolyzed to a carboxylic acid, the resulting 2-amino-4-fluorobenzoic acid could undergo self-condensation to form a polyamide. More likely, it would be used as a co-monomer with other diacids or diamines to create a variety of polyamides with specific properties imparted by the fluorine substituent.

In the synthesis of polyimides, a diamine is typically reacted with a dianhydride. While this compound is not a diamine, its structure is closely related to aromatic diamines that have been successfully used to create polyimides. For example, a study has reported the synthesis of a polyimide from 4-Methyl-1,2-phenylene bis(4-aminobenzoate) and 4,4'-hexafluoroisopropylidenediphthalic anhydride (B1165640) (6FDA). koreascience.kr This analogous structure suggests that a diamine derivative of this compound could be a viable monomer for polyimide synthesis. The incorporation of fluorine atoms into the polymer backbone is known to enhance properties such as solubility, thermal stability, and dielectric performance.

Table 2: Potential Polymerization Reactions Involving Derivatives of this compound

| Polymer Type | Required Monomer from this compound | Co-monomer | Resulting Polymer Linkage |

| Polyamide | 2-amino-4-fluorobenzoic acid (after hydrolysis) | Self-condensation or with a diacid/diamine | Amide |

| Polyimide | A diamine derivative | Dianhydride (e.g., 6FDA) | Imide |

Organic molecules with specific electronic properties are at the heart of optoelectronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The conjugated system of aromatic rings in this compound, coupled with the electron-donating amino group and the potential for extended conjugation, suggests its utility in this field.